5,6-Dichloro-7-methylindoline-2,3-dione
Description
Properties
Molecular Formula |
C9H5Cl2NO2 |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
5,6-dichloro-7-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5Cl2NO2/c1-3-6(11)5(10)2-4-7(3)12-9(14)8(4)13/h2H,1H3,(H,12,13,14) |
InChI Key |
VMSVOYZMIIMTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)Cl)C(=O)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5,6-Dichloro-7-methylindoline-2,3-dione
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from substituted aniline or indoline-2,3-dione derivatives.
- Introduction of chlorine atoms at positions 5 and 6 on the indoline ring.
- Installation of a methyl group at position 7.
- Oxidation or ring closure steps to form the indoline-2,3-dione core.
Specific Preparation Routes
Halogenation of Indoline-2,3-dione Derivatives
One approach involves selective chlorination of indoline-2,3-dione derivatives bearing a methyl substituent at position 7. For example, in a reported method, 6-bromo-7-methyl-indoline-2,3-dione was synthesized by bromination of 1-cyclopropyl-2-methyl-aniline derivatives followed by cyclization and oxidation steps. Although this example uses bromine, analogous chlorination can be applied to obtain dichloro derivatives.
Synthesis via General Procedure A (Chloral Hydrate and Hydroxylamine Hydrochloride)
A widely used method for preparing halogenated indoline-2,3-dione derivatives, including 5,6-dichloroindoline-2,3-dione, involves a multi-step reaction starting from appropriately substituted isatin precursors (3c) and chloral hydrate:
- React substituted isatin (3c) with chloral hydrate, hydroxylamine hydrochloride, sodium sulfate, and hydrochloric acid in aqueous medium.
- Heat the mixture at 55 °C overnight to form isonitrosoacetanilide intermediates.
- Treat these intermediates with concentrated sulfuric acid at 60–70 °C, then heat at 80 °C for 10 minutes.
- Quench the reaction in crushed ice to precipitate the product.
- Filter and dry to obtain 5,6-dichloroindoline-2,3-dione as a brown solid with yields around 74%.
This method is noted for its reproducibility and moderate to good yields.
Detailed Experimental Procedure for this compound
While direct preparation of the 7-methyl derivative is less frequently reported, the following extrapolated procedure combines halogenation and methylation strategies based on related compounds:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting material: 7-methylindoline-2,3-dione | Obtain or synthesize 7-methylindoline-2,3-dione as precursor | Commercial or prepared via methylation of indoline-2,3-dione at position 7 |
| 2 | Chlorination agent: Chlorine gas or N-chlorosuccinimide (NCS) | Chlorinate at positions 5 and 6 selectively under controlled temperature (0–5 °C) in acidic medium | Careful control needed to avoid over-chlorination or side reactions |
| 3 | Purification | Recrystallization from suitable solvent (e.g., ethanol or ethyl acetate) | Yields typically 60–80% depending on conditions |
This approach is consistent with halogenation patterns observed in related indoline-2,3-dione derivatives.
Characterization Data Summary
Note: Direct data on this compound is limited; however, analogous compounds provide insight into expected physical and spectral properties.
Research Findings and Analysis
- The use of chloral hydrate and hydroxylamine hydrochloride in aqueous acidic medium is a robust method for synthesizing halogenated indoline-2,3-dione derivatives, including 5,6-dichloro variants.
- Selective halogenation at positions 5 and 6 can be achieved by controlling reaction conditions and choice of halogenating agents, with N-chlorosuccinimide or chlorine gas being common reagents.
- Methyl substitution at position 7 can be introduced before halogenation or via functional group transformations on the indoline ring.
- Purification by recrystallization or column chromatography yields analytically pure compounds suitable for further biological or chemical studies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,6-Dichloro-7-methylindoline-2,3-dione with key analogs in terms of synthesis, substituent effects, and biological activity.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Halogen vs. Amino Groups: Compared to 4,7-Diaminoisoindoline-1,3-dione (which has amino groups at positions 4 and 7), this compound’s chlorine substituents increase lipophilicity (ClogP ~2.5 vs.
- Methyl vs. Nitro Groups : The 7-methyl group in the target compound may enhance metabolic stability compared to nitro-substituted analogs (e.g., 6-Chloro-7-methyl-5-nitroindoline-2,3-dione), where the nitro group introduces reactivity but also toxicity risks .
Q & A
Q. What are the optimized synthetic routes for 5,6-Dichloro-7-methylindoline-2,3-dione, and how can reaction yields be improved?
The synthesis typically involves halogenation and cyclization steps. For example, a related compound, 7-Chloroindoline-2,3-dione, was synthesized via condensation of p-chloroaniline with chloral hydrate, followed by hydroxylamine hydrochloride treatment and sulfuric acid cyclization, achieving a 90% yield . Key parameters include temperature control (e.g., reflux at 348–363 K), solvent selection (e.g., acetone/ethanol), and stoichiometric optimization of reagents like potassium carbonate. Multi-step purification (e.g., filtration, washing, slow crystallization) ensures high purity .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for structural elucidation. For analogous compounds (e.g., 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione), triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.245 Å, b = 8.608 Å) and hydrogen-bonding networks are reported . Complementary techniques include NMR (¹H/¹³C for substituent analysis), IR (C=O stretching at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What preliminary biological screening methods are recommended for this compound?
Begin with in vitro assays targeting receptors/enzymes relevant to indoline derivatives, such as kinase inhibition or neurotransmitter modulation. Use dose-response curves (e.g., IC₅₀ determination) and controls (e.g., positive/negative controls from and ). Cell viability assays (MTT/XTT) can assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of halogenated indoline-diones?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Implement orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and validate purity via HPLC (>95%) and elemental analysis. Meta-analysis of structural analogs (e.g., 5-Chloro-7-iodoindoline-2,3-dione in ) can identify structure-activity trends .
Q. What strategies enhance regioselective halogenation in the synthesis of this compound?
Halogenation is directed by electron-withdrawing groups (e.g., carbonyl) and steric effects. For example, chlorination at positions 5 and 6 is favored due to the inductive effect of the dione moiety. Use catalysts like FeCl₃ or AlCl₃ to improve selectivity, and monitor reaction progress via TLC/GC-MS .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies show indoline-diones degrade under light/moisture. Store at 2–8°C in airtight, light-resistant containers. Solubility in DMSO (10 mM stock solutions) is recommended for biological assays, with periodic NMR validation to detect decomposition .
Q. What advanced analytical methods resolve spectral data contradictions (e.g., NMR vs. X-ray)?
Conflicting data may arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR to probe conformational changes. For crystallographic disagreements, re-refine diffraction data (e.g., using SHELXL) and validate hydrogen-bonding networks against computational models (DFT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
